7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: Compared to its analogs, 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Biological Activity
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms of action, efficacy in various assays, and potential clinical applications.
- Molecular Formula : C10H10BrNO2
- Molecular Weight : 256.1 g/mol
- IUPAC Name : 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Research indicates that compounds related to tetrahydroisoquinoline structures exhibit various biological activities including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of the NS3 protease of the hepatitis C virus (HCV), which is crucial for viral replication. Macrocyclic derivatives of tetrahydroisoquinoline have been synthesized and tested, revealing significant potency against HCV with IC50 values in the low micromolar range .
- Chloride Transport Modulation : A series of tetrahydroisoquinoline derivatives have been identified to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This activity suggests a role in treating cystic fibrosis by improving ion transport .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- HCV Treatment Development : In a study focusing on HCV protease inhibitors, derivatives of tetrahydroisoquinoline were synthesized and evaluated. The most potent compounds demonstrated a significant reduction in viral replication in cell-based assays, highlighting their potential as therapeutic agents against HCV .
- Cystic Fibrosis Research : A series of diamides derived from tetrahydroisoquinoline were tested for their ability to restore chloride transport in cells with CFTR mutations. These studies revealed that specific modifications to the compound structure could enhance efficacy significantly .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c1-6-2-8(12)3-7-5-13-10(11(14)15)4-9(6)7/h2-3,10,13H,4-5H2,1H3,(H,14,15) |
InChI Key |
SAHPXXNFTXLLMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC(NC2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.